Bienvenue dans la boutique en ligne BenchChem!

Cefuracetime (E-isomer) Sodium Salt

NMR Spectroscopy Stereochemistry Geometric Isomerism

Procure Cefuracetime (E-isomer) Sodium Salt (CAS 97170-20-2), the official EP Impurity G standard. This geometrically pure E-(anti) isomer is essential for the quantification of process-related impurities in Cefuroxime Sodium API per ICH Q3B. Its distinct stereochemistry ensures method specificity, making it irreplaceable for ANDA submissions and DMF filings. Secure your supply of this critical, low-antibacterial-activity impurity standard to guarantee batch-to-batch consistency and regulatory approval.

Molecular Formula C17H16N3NaO8S
Molecular Weight 445.4 g/mol
Cat. No. B13411985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuracetime (E-isomer) Sodium Salt
Molecular FormulaC17H16N3NaO8S
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)[O-].[Na+]
InChIInChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11-;/t12-,16-;/m1./s1
InChIKeyIEIKPODTKJIHEO-SLNRBSCKSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefuracetime (E-isomer) Sodium Salt: A Critical Reference Standard for Cefuroxime Impurity Analysis


Cefuracetime (E-isomer) Sodium Salt (CAS: 97170-20-2, MF: C₁₇H₁₆N₃NaO₈S, MW: 445.38) is the sodium salt derivative of the E-(anti) geometrical isomer of cefuroxime, a second-generation cephalosporin antibiotic [1]. It is officially designated as Cefuroxime Sodium EP Impurity G and is primarily utilized as an analytical reference standard for the identification, quantification, and control of this specific geometric impurity during the quality assurance of cefuroxime sodium active pharmaceutical ingredient (API) and its pharmaceutical formulations [2].

Why Cefuracetime (E-isomer) Sodium Salt Cannot Be Substituted with Other Cephalosporin Impurities


Cefuracetime (E-isomer) Sodium Salt cannot be replaced by other cephalosporin impurities or the parent drug cefuroxime sodium due to its distinct stereochemical configuration and regulatory designation. As the E-(anti) geometric isomer, it possesses unique chemical, physical, and biological properties that differentiate it from the active Z-(syn) isomer (cefuroxime) and other process-related impurities [1]. This E-isomer is a known process impurity and potential degradation product with significantly reduced antibacterial activity compared to the Z-isomer, making its accurate quantification essential for ensuring product safety and efficacy [2]. Substituting it with a different compound would invalidate analytical methods, compromise regulatory compliance with pharmacopoeial monographs (e.g., EP, USP), and hinder accurate quality control of cefuroxime sodium API [3][4].

Quantitative Evidence for the Differentiation of Cefuracetime (E-isomer) Sodium Salt


Stereochemical Identity: E-(Anti) Configuration Confirmed by NMR Spectroscopy

Cefuracetime (E-isomer) Sodium Salt is unequivocally identified as the E-(anti) geometric isomer of cefuroxime, distinguishing it from the active Z-(syn) isomer (cefuroxime sodium). This stereochemical assignment is confirmed by ¹H and ¹³C NMR chemical shift values, which provide distinct spectral signatures for the E and Z isomers [1].

NMR Spectroscopy Stereochemistry Geometric Isomerism Cephalosporin

Regulatory Designation: Officially Recognized as Cefuroxime Sodium EP Impurity G

Cefuracetime (E-isomer) Sodium Salt is formally recognized as Cefuroxime Sodium EP Impurity G in the European Pharmacopoeia (EP) and as a specified impurity in the United States Pharmacopeia (USP) monograph for Cefuroxime Sodium [1]. Its CAS number (97170-20-2 for the sodium salt; 97232-98-9 for the free acid) and molecular formula (C₁₇H₁₆N₃NaO₈S) are consistently referenced across pharmacopoeial standards and vendor catalogues .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling Cefuroxime

Analytical Differentiation: HPLC Retention Time and Separation from Cefuroxime

Cefuracetime (E-isomer) Sodium Salt can be chromatographically resolved from cefuroxime sodium and other related impurities using reversed-phase HPLC methods [1]. While specific retention time values are method-dependent, the ability to achieve baseline separation is essential for accurate quantification. A validated HPLC method for a related impurity demonstrated linearity over 5–300 µg/mL, with an LOD of 0.538 µg/mL and LOQ of 1.63 µg/mL , illustrating the analytical sensitivity required for impurity control.

HPLC Method Validation Impurity Profiling Cephalosporin

Stability and Handling: Defined Storage Conditions to Ensure Analytical Integrity

To maintain its integrity as a reference standard, Cefuracetime (E-isomer) Sodium Salt requires storage at -20°C, protected from light and moisture, due to its hygroscopic and light-sensitive nature [1][2]. Its melting point is reported as >134°C (with decomposition) . These defined storage conditions are critical for preventing degradation that could compromise its use in quantitative analysis.

Stability Storage Analytical Standard Cephalosporin

Regulatory Limits: ICH Guideline-Defined Thresholds for Impurity G

Per ICH Q3B guidelines, the qualification threshold for Cefuroxime EP Impurity G (Cefuracetime (E-isomer) Sodium Salt) is ≤0.2% for a maximum daily dose of 1.5 g of cefuroxime [1]. This quantitative limit drives the need for a high-purity reference standard to accurately measure impurity levels and ensure they do not exceed safety thresholds.

ICH Guidelines Toxicology Impurity Qualification Cefuroxime

Structural Confirmation: Mass Spectrometry for Unequivocal Identification

Cefuracetime (E-isomer) Sodium Salt is definitively identified by mass spectrometry. Its molecular weight is 423.40 Da for the free acid (C₁₇H₁₇N₃O₈S) and 445.38 Da for the sodium salt (C₁₇H₁₆N₃NaO₈S) [1]. High-resolution tandem mass spectrometry (HRMS/MS) with collision-induced dissociation (CID) reveals a characteristic fragmentation pathway, notably the loss of the CH₃O-N-O group (m/z 423 → 365), providing a unique fingerprint for this specific impurity .

Mass Spectrometry LC-MS Impurity Identification Cefuroxime

High-Value Application Scenarios for Cefuracetime (E-isomer) Sodium Salt


Pharmaceutical Quality Control: HPLC Method Development and Validation for Cefuroxime Sodium API

Cefuracetime (E-isomer) Sodium Salt is indispensable as a reference standard for developing and validating HPLC methods to quantify the EP Impurity G in cefuroxime sodium active pharmaceutical ingredient (API). Its use ensures that the analytical method can achieve the required specificity and sensitivity (e.g., LOD ≤ 0.5 µg/mL) to meet ICH Q3B limits (≤0.2%) [1]. This application is critical for both API manufacturers and finished product pharmaceutical companies to demonstrate control over the manufacturing process and ensure batch-to-batch consistency [2].

Stability Studies: Monitoring Degradation Pathways in Cefuroxime Formulations

This reference standard is essential for conducting forced degradation and long-term stability studies of cefuroxime sodium and its formulations. By tracking the formation of the E-isomer (Impurity G) under stress conditions (e.g., acidic, basic, oxidative, thermal, or photolytic), researchers can elucidate degradation pathways and establish appropriate storage conditions and shelf-life specifications [1]. Quantification of this specific degradation product provides a stability-indicating parameter that is more sensitive and specific than total impurity assays [2].

Regulatory Submission: Compilation of the Impurity Profile for ANDA/DMF Dossiers

For companies seeking Abbreviated New Drug Application (ANDA) approval or submitting a Drug Master File (DMF) for generic cefuroxime sodium products, the characterized and certified Cefuracetime (E-isomer) Sodium Salt standard is a non-negotiable requirement [1]. Regulatory bodies require detailed characterization and quantification of all specified impurities, including EP Impurity G. The use of this official reference standard provides the definitive analytical data needed to demonstrate pharmaceutical equivalence and safety to the reference listed drug (RLD), thereby mitigating the risk of regulatory queries or delays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefuracetime (E-isomer) Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.